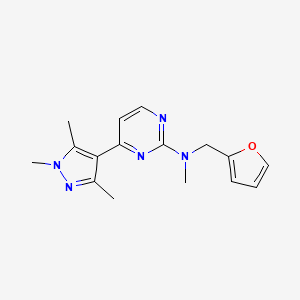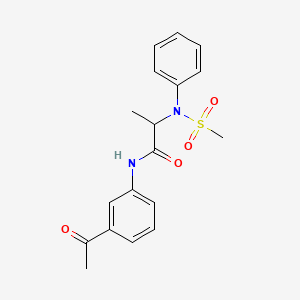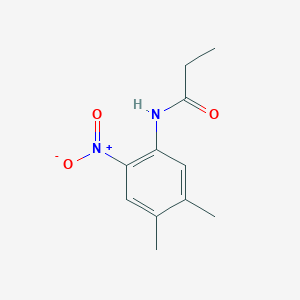
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives involves several key strategies, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and modifications thereof. While specific synthesis routes for "2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline" are not directly detailed in the available literature, related compounds such as 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline and methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized and their structures determined through X-ray structural analysis, indicating common pathways that might be adapted for our target compound (Sokol et al., 2002); (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by X-ray diffraction analysis, revealing details about their crystalline and molecular structures. Studies on compounds within the same family have shown that they maintain their structure in solutions, as evidenced by IR and electronic absorption spectroscopic methods (Sokol et al., 2002).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, including cyclocondensations and reactions with different reagents to form novel compounds. For instance, the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide has been used to obtain specific isoquinoline derivatives, indicating the versatility and reactivity of the tetrahydroquinoline core (Dyachenko et al., 2010).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on "2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline" is not directly available, related research on tetrahydroquinoline derivatives provides insights into their crystalline structures and physical characteristics, such as the twist-boat conformation of the tetrahydropyridine ring in certain isoquinolines (Okmanov et al., 2019).
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, including their reactivity with various reagents, stability, and spectroscopic characteristics, are of significant interest. Studies have demonstrated that these compounds can participate in a wide range of chemical reactions, leading to the synthesis of novel derivatives with potentially useful biological activities (Govindaraju et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-13-14-24-23(15-18)22(21-11-7-4-8-12-21)16-19(2)26(24)25(27)17-20-9-5-3-6-10-20/h3-15,19,22H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRERAZCDWFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)CC3=CC=CC=C3)C=CC(=C2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-(2,4-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4018859.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)
![2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)

![3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)


![4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)